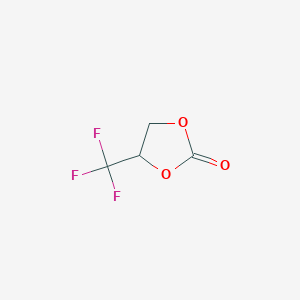

4-(Trifluoromethyl)-1,3-dioxolan-2-one

説明

ドルザグリチンは、革新的なファーストインクラスのデュアル作用型アロステリックグルコキナーゼ活性化剤です。主に、2型糖尿病、1型糖尿病、糖尿病性腎臓病の治療に開発されています。 ドルザグリチンは、グルコース依存的に膵臓および肝臓のグルコキナーゼを活性化させることで、血糖コントロールを改善します .

2. 製法

合成経路と反応条件: ドルザグリチンの合成は、重要な中間体の形成とその後の制御された条件下での反応を含む、複数の工程を伴います。 具体的な合成経路と反応条件は、開発会社の華潤三九製薬の機密事項であり、詳細な情報は公表されていません .

工業生産方法: ドルザグリチンの工業生産は、高純度と効力を確保するために、厳格な条件下で行われます。 このプロセスには、GMP基準に従った、大規模合成、精製、製剤化の工程が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dorzagliatin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary to the developing company, Hua Medicine, and are not publicly disclosed in detail .

Industrial Production Methods: Industrial production of dorzagliatin is carried out under stringent conditions to ensure high purity and efficacy. The process involves large-scale synthesis, purification, and formulation steps, adhering to Good Manufacturing Practices (GMP) standards .

化学反応の分析

反応の種類: ドルザグリチンは、次のようなさまざまな化学反応を受けます。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: ある原子または原子団が別の原子または原子団と置き換わる反応です。

一般的な試薬と条件: ドルザグリチンを含む反応には、通常、酸化剤、還元剤、触媒などの試薬が、制御された温度と圧力条件下で使用されます .

生成される主要な生成物: これらの反応から生成される主要な生成物には、さらに処理されて最終的な医薬品の有効成分であるドルザグリチンが得られる、さまざまな中間体が含まれます .

4. 科学研究への応用

ドルザグリチンは、次のものを含む幅広い科学研究への応用があります。

科学的研究の応用

Dorzagliatin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glucokinase activation and its effects on glucose metabolism.

Biology: Investigated for its role in modulating insulin secretion and glucose sensitivity in pancreatic β-cells.

Medicine: Primarily used in the treatment of type 2 diabetes mellitus, type 1 diabetes mellitus, and diabetic kidney disease. .

Industry: Utilized in the development of new therapeutic agents targeting glucose homeostasis.

作用機序

ドルザグリチンは、グルコキナーゼの活性部位とは別のポケットに結合することにより、そのグルコースに対する親和性を高め、グルコース刺激インスリン分泌のセットポイントを低下させます。 このデュアル作用機序により、膵臓および肝臓のグルコキナーゼ活性がともに強化され、グルコース感知とインスリン分泌が改善されます .

類似化合物:

シタグリプチン: 2型糖尿病における血糖コントロールを改善するために使用されるジペプチジルペプチダーゼ-4阻害剤。

メトホルミン: 肝臓からのグルコース産生を抑制し、インスリン感受性を高めるビグアナイド系薬剤。

グリメピリド: 膵臓β細胞からのインスリン分泌を促進するスルホニル尿素系薬剤。

ドルザグリチンの独自性: ドルザグリチンは、膵臓および肝臓のグルコキナーゼの両方を標的とするデュアル作用機序を持つため、ユニークです。 このデュアル作用により、他の単一標的型糖尿病治療薬に比べて、血糖値管理に対するより包括的なアプローチを提供できます .

類似化合物との比較

Sitagliptin: A dipeptidyl peptidase-4 inhibitor used to improve glycemic control in type 2 diabetes mellitus.

Metformin: A biguanide that decreases hepatic glucose production and increases insulin sensitivity.

Glimepiride: A sulfonylurea that stimulates insulin release from pancreatic β-cells.

Uniqueness of Dorzagliatin: Dorzagliatin is unique due to its dual-acting mechanism, targeting both pancreatic and hepatic glucokinase. This dual action provides a more comprehensive approach to managing glucose levels compared to other single-target antidiabetic agents .

特性

IUPAC Name |

4-(trifluoromethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZFQPGIDVGTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393522, DTXSID801265386 | |

| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167951-81-7, 167951-80-6 | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167951-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。